molecular formula C9H12O2S B15290601 Phenol, 3,5-dimethyl-4-(methylsulfinyl)- CAS No. 22454-92-8

Phenol, 3,5-dimethyl-4-(methylsulfinyl)-

Cat. No.: B15290601
CAS No.: 22454-92-8
M. Wt: 184.26 g/mol
InChI Key: ZHBBDQFXEDCQFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MesurolPhenolSulfoxide typically involves the oxidation of Mesurol (methiocarb) using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone. The general reaction scheme is as follows:

[ \text{Mesurol} + \text{Oxidizing Agent} \rightarrow \text{MesurolPhenolSulfoxide} ]

Industrial Production Methods

In industrial settings, the production of MesurolPhenolSulfoxide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the conversion of Mesurol to MesurolPhenolSulfoxide. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

MesurolPhenolSulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to the sulfide.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: MesurolPhenolSulfone.

    Reduction: Mesurol.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

MesurolPhenolSulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.

    Biology: Investigated for its potential effects on various biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new pesticides and agrochemicals.

Mechanism of Action

The mechanism of action of MesurolPhenolSulfoxide involves its interaction with biological targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and interact with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenol ring can also participate in hydrophobic interactions, further enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

MesurolPhenolSulfoxide can be compared with other sulfoxide-containing compounds such as:

    Sulfoxides: Dimethyl sulfoxide (DMSO), sulindac.

    Sulfones: MesurolPhenolSulfone, dapsone.

Uniqueness

MesurolPhenolSulfoxide is unique due to its combination of a sulfoxide group and a phenol ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Conclusion

MesurolPhenolSulfoxide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an important subject of study in fields ranging from chemistry to medicine. Further research into its properties and applications will likely uncover new uses and benefits of this compound.

Properties

IUPAC Name

3,5-dimethyl-4-methylsulfinylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-6-4-8(10)5-7(2)9(6)12(3)11/h4-5,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBBDQFXEDCQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865052
Record name Mesurol phenol sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22454-92-8
Record name Phenol, 3,5-dimethyl-4-(methylsulfinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022454928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesurol phenol sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENOL, 3,5-DIMETHYL-4-(METHYLSULFINYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8N1PC5Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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